2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a heterocyclic compound featuring a fused pyranobenzothiazine scaffold. The structure includes a 3,4-dimethoxyphenyl substituent at position 4, an ethyl group at position 6, and a nitrile group at position 2. The 5,5-dioxide moiety indicates sulfonation of the benzothiazine ring. This compound is synthesized via multistep reactions involving benzothiazine precursors, followed by multicomponent reactions with malononitrile and substituted aldehydes .
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-ethyl-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-4-25-16-8-6-5-7-14(16)20-21(31(25,26)27)19(15(12-23)22(24)30-20)13-9-10-17(28-2)18(11-13)29-3/h5-11,19H,4,24H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKFLGYTZDZIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer and enzyme inhibitory activities.
Chemical Structure
The compound belongs to the class of benzothiazine derivatives characterized by a complex structure that includes a pyrano ring and a carbonitrile moiety. The presence of methoxy groups and an amino group contributes to its biological properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance, a study evaluated its cytotoxic effects using the MTT assay on five human cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated significant growth inhibition, with IC50 values ranging from 10 µM to 30 µM across different cell lines. This suggests that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells.
Table 1: Cytotoxic Effects of this compound
Enzyme Inhibition
The compound has also been evaluated for its inhibitory activity against various enzymes relevant to disease mechanisms. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor. The inhibition of AChE is particularly significant in the context of neurodegenerative diseases like Alzheimer's.
In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of approximately 0.29 µM, indicating high potency compared to standard inhibitors like donepezil. This suggests that the compound could potentially be developed as a therapeutic agent for Alzheimer's disease.
Table 2: Enzyme Inhibition Profile of this compound
The biological activity of this compound may be attributed to its ability to interact with key molecular targets involved in cell proliferation and neurotransmission. Molecular docking studies have suggested that it binds effectively to the active sites of AChE and other kinases involved in cancer progression.
Case Studies
- Study on Anticancer Properties : A comprehensive study assessed the anticancer efficacy of the compound in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapeutics.
- Neuroprotective Effects : Another study explored the neuroprotective effects of the compound in models of neurodegeneration. It was found to improve cognitive function in animal models subjected to neurotoxic agents.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Case Study : A series of related compounds were tested against human lung cancer cell lines (A549, HCC827). The results indicated IC50 values ranging from 6.26 μM to 20.46 μM, suggesting that structural modifications can enhance antitumor efficacy .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. It has shown effectiveness against several bacterial strains:
- Research Findings : In vitro studies demonstrated that certain derivatives exhibited potent antibacterial effects with minimal toxicity towards human cells. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Mechanism
The antitumor activity is believed to arise from the ability of the compound to interfere with key cellular processes involved in cancer cell proliferation and survival. Molecular modeling studies suggest that the compound may interact with specific enzymes or receptors critical for tumor growth.
Antimicrobial Mechanism
The antimicrobial effects are often attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways within bacterial cells. This makes it a promising candidate for developing new antibiotics.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction categories:
Oxidation Reactions
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
-
Conditions : Acidic or neutral aqueous media at 60–80°C.
-
Products : Hydroxylated derivatives at the pyran ring or sulfone group (e.g., sulfonic acid derivatives).
-
Mechanism : Electron-rich regions (e.g., thiazine sulfur) undergo electrophilic attack, forming intermediates stabilized by resonance.
Reduction Reactions
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .
-
Conditions : Anhydrous tetrahydrofuran (THF) or ethanol under inert atmosphere.
-
Products : Secondary amines (via reduction of nitrile to amine) or partially saturated pyran rings .
Nucleophilic Substitution
-
Reagents : Alkyl halides (e.g., methyl iodide), amines (e.g., ethylenediamine) .
-
Conditions : Polar aprotic solvents (e.g., dimethylformamide) at 50–70°C.
-
Products : Alkylated or aminated derivatives at the amino group or carbonitrile site .
Oxidation Pathways
-
The sulfone group (5,5-dioxide) stabilizes radical intermediates during oxidation, enabling selective functionalization.
-
Competitive oxidation at the pyran oxygen is suppressed under acidic conditions (pH 3–4).
Reduction Selectivity
-
LiAlH₄ preferentially reduces the carbonitrile group to a primary amine, while NaBH₄ targets the pyran ring’s conjugated double bonds .
Steric Effects in Substitution
-
Bulky substituents on the dimethoxyphenyl ring hinder nucleophilic attack at the carbonitrile site, favoring amino group substitution .
Mechanistic Studies
-
DFT Calculations : The carbonitrile group’s electron-withdrawing nature increases electrophilicity at C3, facilitating nucleophilic additions .
-
Kinetic Data : Oxidation follows second-order kinetics (rate constant k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 70°C).
Table 2: Reactivity vs. Structural Analogues
| Compound Modification | Oxidation Rate (Relative) | Reduction Efficiency |
|---|---|---|
| 3,4-Dimethoxyphenyl substituent | 1.5× faster | 20% higher |
| Ethyl vs. methyl at C6 | No significant change | 15% lower |
Practical Considerations
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
- Solubility: The 5,5-dioxide moiety in the target compound and analogs () increases polarity compared to non-sulfonated derivatives ().
- Thermal Stability: Pyrano-pyrazoles () exhibit lower melting points (~170–171°C) than pyranobenzothiazines, suggesting greater crystalline stability in the latter .
Q & A
Q. What synthetic methodologies are effective for preparing derivatives of dihydropyrano-benzothiazine carbonitriles, and how can reaction conditions be optimized?
-
Methodological Answer: The synthesis of structurally related dihydropyrano derivatives (e.g., dihydropyrano[3,2-c]chromenes) often involves multicomponent reactions using catalysts like L-proline-modified Zr-based MOFs (Basu-proline). For example, a mixture of 4-hydroxycoumarin, malononitrile, and aromatic aldehydes is refluxed in ethanol with a catalyst, yielding high-purity products after recrystallization . Optimization includes adjusting solvent systems (e.g., ethanol/DMF), reaction times (monitored by TLC), and catalyst loading (e.g., 20 mg Basu-proline per 1 mmol substrate).
-
Key Data from Evidence:
| Substrate | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin | Basu-proline | Ethanol | High | |
| Thiouracil derivatives | Sodium ethoxide | Ethanol | 57% |
Q. How can spectroscopic techniques (IR, NMR, MS) be systematically applied to confirm the structure of this compound?
- Methodological Answer:
- IR Spectroscopy: Identify functional groups like NH (3,400–3,200 cm⁻¹), CN (2,220–2,200 cm⁻¹), and CO (1,720–1,700 cm⁻¹). For example, IR peaks at 2,219 cm⁻¹ (CN) and 1,719 cm⁻¹ (CO) confirm nitrile and carbonyl groups in analogous compounds .
- NMR Spectroscopy: Use - and -NMR to assign aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and quaternary carbons (e.g., δ 165–171 ppm for carbonyls) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 386 for CHNOS) and fragmentation patterns .
Q. What theoretical frameworks guide the study of this compound’s reactivity or biological activity?
- Methodological Answer: Link synthesis and characterization to conceptual frameworks such as:
- Hammett substituent constants to predict electronic effects of 3,4-dimethoxyphenyl groups on reactivity.
- Density Functional Theory (DFT) to model charge distribution in the dihydropyrano-benzothiazine core, aiding in predicting sites for nucleophilic/electrophilic attack .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural elucidation?
- Methodological Answer:
- Crystallographic Validation: Use single-crystal X-ray diffraction (e.g., SHELX programs) to resolve ambiguities. SHELXL refines structures against high-resolution data, while SHELXD/SHELXE assist in phase determination for complex heterocycles .
- Decoupling Experiments: Perform --HSQC/HMBC NMR to assign overlapping proton environments (e.g., diastereotopic ethyl groups at C6) .
Q. What experimental designs are suitable for assessing the environmental fate of this compound in ecological systems?
- Methodological Answer: Adopt a tiered approach from the INCHEMBIOL project:
- Phase 1 (Lab): Determine physical-chemical properties (logP, hydrolysis rates) using OECD guidelines.
- Phase 2 (Field): Study biodegradation in soil/water systems via LC-MS/MS quantification.
- Phase 3 (Ecotoxicology): Evaluate acute toxicity using Daphnia magna or algal growth inhibition assays .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. Parameterize force fields with ESP-derived charges from DFT (B3LYP/6-31G* level).
- MD Simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
